4-acetyl-3-methyl-4H-1,4-benzothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-3-methyl-4H-1,4-benzothiazine is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzene ring fused to a thiazine ring, which contains both nitrogen and sulfur atoms. Benzothiazine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-acetyl-3-methyl-4H-1,4-benzothiazine can be synthesized through the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester . The reaction typically involves the use of ethanol as a solvent and a catalyst such as potassium hydroxide (KOH) and piperidine . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-3-methyl-4H-1,4-benzothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nitrating agents are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazine derivatives with different functional groups.
Scientific Research Applications
4-acetyl-3-methyl-4H-1,4-benzothiazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial species, including E.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetyl-3-methyl-4H-1,4-benzothiazine involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells . The presence of nitrogen and sulfur atoms in the thiazine ring enhances its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
4H-1,4-benzothiazine: The parent compound with similar biological activities.
4H-3,1-benzothiazin-4-ones: Known for their antimicrobial and anticancer properties.
2-acetyl-3-methyl-4H-1,4-benzothiazine: A closely related compound with similar synthetic routes and applications.
Uniqueness
4-acetyl-3-methyl-4H-1,4-benzothiazine stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various research and industrial applications. Its unique structure allows for diverse chemical modifications, leading to the development of novel derivatives with improved properties .
Properties
CAS No. |
61189-19-3 |
---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(3-methyl-1,4-benzothiazin-4-yl)ethanone |
InChI |
InChI=1S/C11H11NOS/c1-8-7-14-11-6-4-3-5-10(11)12(8)9(2)13/h3-7H,1-2H3 |
InChI Key |
XPFSGJVYYIQFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=CC=CC=C2N1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.